Fmoc-2-amino-3-hydroxypentanoic acid

Beschreibung

BenchChem offers high-quality Fmoc-2-amino-3-hydroxypentanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-2-amino-3-hydroxypentanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

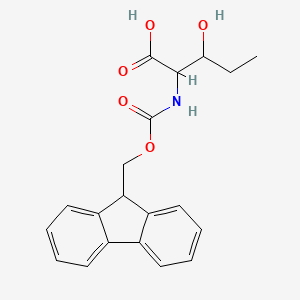

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxypentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO5/c1-2-17(22)18(19(23)24)21-20(25)26-11-16-14-9-5-3-7-12(14)13-8-4-6-10-15(13)16/h3-10,16-18,22H,2,11H2,1H3,(H,21,25)(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSKJOSVYDOHRGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to Fmoc-2-amino-3-hydroxypentanoic Acid: Structure, Properties, and Application in Peptide Synthesis

This technical guide provides a comprehensive overview of Fmoc-2-amino-3-hydroxypentanoic acid, a specialized amino acid derivative crucial for advanced peptide synthesis and drug discovery. Designed for researchers, scientists, and professionals in drug development, this document delves into the molecule's chemical structure, physicochemical properties, a representative synthesis protocol, and its applications in the construction of complex peptides.

Introduction: The Significance of β-Hydroxy-α-Amino Acids in Peptide Science

The incorporation of non-canonical amino acids into peptide chains is a powerful strategy for modulating their conformational properties, proteolytic stability, and biological activity. Among these, β-hydroxy-α-amino acids represent a particularly valuable class of building blocks. The presence of a hydroxyl group on the β-carbon introduces a new site for hydrogen bonding and potential post-translational modifications, influencing peptide folding and interaction with biological targets. The N-terminal fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS), enabling a milder, base-labile deprotection strategy that is orthogonal to acid-labile side-chain protecting groups.[1][2] This guide focuses on Fmoc-2-amino-3-hydroxypentanoic acid, a derivative of norvaline possessing a β-hydroxyl group, and explores its utility in the synthesis of novel peptides with therapeutic potential.

Chemical Structure and Stereochemistry

The fundamental structure of Fmoc-2-amino-3-hydroxypentanoic acid combines the Fmoc protecting group attached to the α-amino group of 2-amino-3-hydroxypentanoic acid. The core amino acid, also known as 3-hydroxynorvaline, possesses two chiral centers at the α-carbon (C2) and the β-carbon (C3). This gives rise to four possible stereoisomers: (2S,3S), (2R,3R), (2S,3R), and (2R,3S).

The precise stereochemistry of commercially available or synthetically prepared Fmoc-2-amino-3-hydroxypentanoic acid is critical as it dictates the three-dimensional orientation of the side chain and the hydroxyl group, which in turn influences the conformational preferences of the resulting peptide. The (2S,3S) and (2R,3R) isomers are diastereomers of the (2S,3R) and (2R,3S) isomers. The specific stereoisomer used in peptide synthesis must be carefully selected to achieve the desired biological activity and structural properties.

Below is the general chemical structure of Fmoc-2-amino-3-hydroxypentanoic acid:

Caption: 2D structure of Fmoc-2-amino-3-hydroxypentanoic acid.

Physicochemical Properties

The physicochemical properties of Fmoc-2-amino-3-hydroxypentanoic acid are essential for its handling, storage, and effective use in peptide synthesis. While specific experimental data for all properties of this particular derivative are not widely published, a summary of available and expected properties is provided below.

| Property | Value | Source/Comment |

| Molecular Formula | C₂₀H₂₁NO₅ | [3] |

| Molecular Weight | 355.39 g/mol | [3] |

| Appearance | Expected to be a white to off-white powder. | Based on similar Fmoc-amino acids.[4] |

| Melting Point | Data not available. | Typically, Fmoc-amino acids have melting points in the range of 100-200 °C. |

| Solubility | Expected to be soluble in common SPPS solvents like DMF and NMP.[5] | The solubility of Fmoc-protected amino acids can vary depending on the side chain.[5] |

| Optical Rotation | Data not available. | This value is dependent on the specific stereoisomer. |

| CAS Number | Not definitively assigned for all stereoisomers. The unprotected amino acid has CAS numbers for its various isomers, e.g., 2280-42-4 for the (2S) form.[6][7] | A specific CAS for the Fmoc-protected version is not consistently reported across major databases. |

Synthesis of Fmoc-2-amino-3-hydroxypentanoic Acid: A Representative Protocol

A standard method for the preparation of Fmoc-amino acids involves the reaction of the free amino acid with an Fmoc-donating reagent under basic conditions. The following is a representative, detailed protocol for the synthesis of an Fmoc-protected β-hydroxy-α-amino acid, which can be adapted for 2-amino-3-hydroxypentanoic acid. The hydroxyl group on the side chain may require protection depending on the subsequent steps in peptide synthesis. For the purpose of this guide, we will describe the protection of the α-amino group.

Materials:

-

2-Amino-3-hydroxypentanoic acid

-

9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

-

Sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃)

-

Dioxane or Acetone

-

Water

-

Diethyl ether

-

Hydrochloric acid (HCl), 1M

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

Step-by-Step Methodology:

-

Dissolution of the Amino Acid: In a round-bottom flask, dissolve 2-amino-3-hydroxypentanoic acid (1 equivalent) in a 10% aqueous solution of sodium carbonate (2-3 equivalents). Stir the mixture until the amino acid is completely dissolved. Cool the solution in an ice bath to 0-5 °C.

-

Addition of Fmoc Reagent: In a separate flask, dissolve Fmoc-Cl or Fmoc-OSu (1-1.1 equivalents) in dioxane or acetone. Add this solution dropwise to the cold, stirring amino acid solution over a period of 30-60 minutes, ensuring the temperature remains below 10 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours or until the reaction is complete (monitored by TLC).

-

Work-up:

-

Transfer the reaction mixture to a separatory funnel.

-

Wash the mixture with diethyl ether (2-3 times) to remove any unreacted Fmoc reagent and byproducts like dibenzofulvene.

-

Carefully acidify the aqueous layer to pH 2-3 with 1M HCl while cooling in an ice bath. The Fmoc-protected amino acid will precipitate as a white solid or oil.

-

Extract the product with a suitable organic solvent such as ethyl acetate or dichloromethane (3 times).

-

Combine the organic layers and wash with water and then with brine.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude Fmoc-2-amino-3-hydroxypentanoic acid.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel to yield the pure product.

Caption: General workflow for the synthesis of Fmoc-amino acids.

Applications in Peptide Synthesis and Drug Development

Fmoc-2-amino-3-hydroxypentanoic acid is a valuable building block for solid-phase peptide synthesis (SPPS), particularly for the creation of peptides with modified backbones and enhanced biological properties.

5.1. Incorporation into Peptides via SPPS:

The general workflow for incorporating Fmoc-2-amino-3-hydroxypentanoic acid into a growing peptide chain on a solid support is as follows:

-

Resin Preparation: The synthesis begins with a solid support (resin), typically functionalized with a linker to which the C-terminal amino acid of the desired peptide is attached.

-

Fmoc Deprotection: The Fmoc group of the resin-bound amino acid is removed using a mild base, typically a solution of 20% piperidine in N,N-dimethylformamide (DMF).[8] This exposes the free α-amino group.

-

Washing: The resin is thoroughly washed with DMF to remove the piperidine and the Fmoc deprotection byproducts.

-

Amino Acid Coupling: The incoming Fmoc-2-amino-3-hydroxypentanoic acid is activated using a coupling reagent (e.g., HBTU, HATU, DIC/HOBt) and then added to the resin. The activated carboxylic acid reacts with the free amino group on the resin-bound peptide to form a new peptide bond.

-

Washing: The resin is washed again to remove excess reagents and byproducts.

-

Cycle Repetition: Steps 2-5 are repeated for each subsequent amino acid in the peptide sequence.

-

Final Cleavage and Deprotection: Once the peptide chain is fully assembled, it is cleaved from the resin, and any side-chain protecting groups are removed, typically using a strong acid cocktail such as trifluoroacetic acid (TFA) with scavengers.

Caption: Role of Fmoc-2-amino-3-hydroxypentanoic acid in an SPPS cycle.

5.2. Rationale for Use in Drug Development:

The incorporation of Fmoc-2-amino-3-hydroxypentanoic acid can impart several beneficial properties to synthetic peptides for therapeutic applications:

-

Conformational Constraint: The β-hydroxyl group can participate in intramolecular hydrogen bonding, which can pre-organize the peptide backbone into specific secondary structures such as β-turns or helices. This conformational rigidity can lead to higher receptor binding affinity and specificity.

-

Increased Proteolytic Stability: The non-natural structure of the amino acid can hinder recognition by proteases, leading to a longer in vivo half-life of the peptide drug.

-

Enhanced Hydrophilicity: The hydroxyl group can increase the overall hydrophilicity of the peptide, which may improve its solubility and pharmacokinetic profile.

-

Bioisosteric Replacement: This amino acid can be used as a bioisostere for naturally occurring residues like threonine or serine, allowing for fine-tuning of the peptide's biological activity.

Conclusion

Fmoc-2-amino-3-hydroxypentanoic acid is a specialized and valuable reagent for the synthesis of modified peptides with potentially enhanced therapeutic properties. Its unique structure, featuring a β-hydroxyl group, offers opportunities to modulate peptide conformation, stability, and bioactivity. While detailed physicochemical data for this specific compound is not extensively available in the public domain, this guide provides a comprehensive overview of its structure, a representative synthesis protocol, and its application in solid-phase peptide synthesis, grounded in the established principles of peptide chemistry. As the demand for more sophisticated and effective peptide-based drugs continues to grow, the use of custom-designed, non-canonical amino acids like Fmoc-2-amino-3-hydroxypentanoic acid will undoubtedly play an increasingly important role in the future of drug discovery.

References

-

Aladdin Scientific. Fmoc-2-amino-3-hydroxypentanoic acid. Biocompare.com. [Link]

-

Next Peptide. 2280-42-4 | 2-Amino-3-hydroxypentanoic acid. [Link]

- Müller, A., Vogt, C., & Sewald, N. (1998). Synthesis of Fmoc-β-Homoamino Acids by Ultrasound-Promoted Wolff Rearrangement. Synthesis, 1998(06), 837-841.

-

CEM Corporation. Fmoc Amino Acids. [Link]

-

PubChem. (2R,3R)-2-amino-3-hydroxypentanoic acid. National Center for Biotechnology Information. [Link]

- Albericio, F., et al. (2020). Successful development of a method for the incorporation of Fmoc-Arg(Pbf)-OH in solid-phase peptide synthesis using N-butylpyrrolidinone (NBP) as solvent. Green Chemistry, 22(22), 7895-7901.

-

Aapptec. Fmoc-beta-HVal-OH [172695-33-9]. [Link]

-

PubChem. (2S,3S)-2-Amino-3-hydroxypentanoic acid. National Center for Biotechnology Information. [Link]

- Fields, G. B. (Ed.). (2003). Practical synthesis guide to solid phase peptide chemistry. CRC press.

- Obkircher, M., Stähelin, C., & Dick, F. (2008). Formation of Fmoc-beta-alanine during Fmoc-protections with Fmoc-OSu. Journal of peptide science, 14(6), 763–766.

- Isidro-Llobet, A., Alvarez, M., & Albericio, F. (2013). Some mechanistic aspects on Fmoc solid phase peptide synthesis. Journal of the Brazilian Chemical Society, 24, 1263-1274.

- Di Gioia, M. L., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Molecules, 28(22), 7586.

-

PubChem. (2R)-3-Amino-2-hydroxypropanoic acid. National Center for Biotechnology Information. [Link]

- Gude, M., Ryf, J., & White, P. D. (2002). Synthesis of Fmoc-triazine amino acids and its application in the synthesis of short antibacterial peptidomimetics. Molecules, 7(11), 814-827.

- Pícha, J., et al. (2017). Optimized syntheses of Fmoc azido amino acids for the preparation of azidopeptides. Journal of peptide science, 23(3), 200-211.

-

Next Peptide. 10148-67-1 | (2S,3R)-2-aMino-3-hydroxypentanoic acid. [Link]

- Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.

- Sethi, M. K., et al. (2020). Impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry, 8(3), 95-104.

-

PubChem. (2S)-2-Amino-3-hydroxypentanoic acid. National Center for Biotechnology Information. [Link]

- Desroches, M., et al. (2022). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium (II) Iodide as a Protective Agent. Molecules, 27(19), 6527.

Sources

- 1. Fmoc-(2S,3RS)-2-amino-3-hydroxy-4-methylpentanoicacid | SCBT - Santa Cruz Biotechnology [scbt.com]

- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 3. biocompare.com [biocompare.com]

- 4. chemimpex.com [chemimpex.com]

- 5. chemimpex.com [chemimpex.com]

- 6. 2280-42-4 | 2-Amino-3-hydroxypentanoic acid | Next Peptide [nextpeptide.com]

- 7. (2S)-2-Amino-3-hydroxypentanoic acid | C5H11NO3 | CID 18660836 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chem.uci.edu [chem.uci.edu]

Stereochemical Configurations and Synthetic Utility of Fmoc-2-amino-3-hydroxypentanoic Acid

A Technical Guide for Peptide Scientists and Medicinal Chemists

Executive Summary

Fmoc-2-amino-3-hydroxypentanoic acid, commonly referred to as Fmoc-3-hydroxynorvaline (Fmoc-Hnv-OH) , represents a critical class of non-proteinogenic amino acids used to expand the chemical space of peptide therapeutics. Structurally analogous to threonine but with an extended alkyl chain, Hnv introduces unique lipophilicity and hydrogen-bonding capabilities.

This guide provides a rigorous analysis of the four stereoisomers of 3-hydroxynorvaline, detailing the authoritative nomenclature, stereoselective synthesis via the Evans auxiliary, analytical resolution using Marfey’s reagent, and integration into Solid-Phase Peptide Synthesis (SPPS).

Part 1: The Stereochemical Matrix

Configuration and Nomenclature

The presence of two chiral centers at C

| IUPAC Name | Common Name | Configuration | Stereochemical Relationship |

| (2S, 3R)-2-amino-3-hydroxypentanoic acid | L-3-Hydroxynorvaline | 2S, 3R | Threo (Analogous to L-Threonine) |

| (2S, 3S)-2-amino-3-hydroxypentanoic acid | L-allo-3-Hydroxynorvaline | 2S, 3S | Erythro (Analogous to L-allo-Threonine) |

| (2R, 3S)-2-amino-3-hydroxypentanoic acid | D-3-Hydroxynorvaline | 2R, 3S | Threo |

| (2R, 3R)-2-amino-3-hydroxypentanoic acid | D-allo-3-Hydroxynorvaline | 2R, 3R | Erythro |

Critical Note: The term "L-" typically assigns the (2S) configuration at the

-carbon. The relationship between the amino and hydroxyl groups defines the threo (anti-like in Fischer projection) vs. erythro (syn-like) designation. Standard L-Threonine is (2S, 3R); thus, the standard L-Hnv is also (2S, 3R).

Stereochemical Visualization

The following diagram illustrates the divergence of the four isomers from the achiral precursor.

Figure 1: Stereochemical divergence of 3-hydroxynorvaline isomers.

Part 2: Stereoselective Synthesis (The Evans-Curtius Route)

To access specific isomers with high enantiopurity (>99% ee), the Evans Oxazolidinone Aldol methodology followed by a Curtius Rearrangement is the industry standard. This route avoids the diastereomeric mixtures common in direct glycine-aldol condensations.

Synthetic Workflow

Target: Fmoc-(2S, 3R)-Hnv(tBu)-OH (The L-threo isomer).

-

Chiral Auxiliary Attachment: Acylation of the Evans auxiliary (4S-benzyl-2-oxazolidinone) with propionyl chloride.

-

Asymmetric Aldol: Boron-mediated aldol reaction with propanal using

and DIPEA. This sets the (2R, 3S) stereochemistry of the acid intermediate (anti-aldol logic relative to the auxiliary). -

Hydrolysis & Protection: Removal of the auxiliary and protection of the hydroxyl group as a tert-butyl ether (tBu).

-

Curtius Rearrangement: Conversion of the free carboxylic acid to an acyl azide, then isocyanate, and trapping with benzyl alcohol to form the Z-protected amine. Note: This step proceeds with retention of configuration at the migrating carbon, but the C2 center of the amino acid is established here.

-

Final Fmoc Installation: Hydrogenolysis of the Z-group and protection with Fmoc-OSu.

Detailed Protocol: Aldol Condensation

This protocol yields the syn-aldol adduct, a precursor to the allo-series. To access the standard (2S,3R) series, specific Lewis acids (

Reagents:

-

(S)-4-Benzyl-3-propionyl-2-oxazolidinone (1.0 equiv)

- (1.1 equiv)

-

DIPEA (1.2 equiv)

-

Propanal (1.2 equiv)

-

Dichloromethane (DCM), anhydrous

Step-by-Step:

-

Enolization: Cool a solution of the oxazolidinone in DCM to -78°C. Add

dropwise, followed by DIPEA. Stir for 30 min to form the (Z)-enolate. -

Addition: Add propanal dropwise at -78°C. The rigid boron transition state enforces facial selectivity.

-

Reaction: Allow to warm to 0°C over 2 hours.

-

Quench: Quench with pH 7 phosphate buffer and methanol/hydrogen peroxide (to cleave the boron-aldol chelate).

-

Validation: Check TLC (EtOAc/Hexane). The product should appear as a single diastereomer.

Figure 2: Synthetic workflow for Fmoc-Hnv derivatives.

Part 3: Analytical Resolution (Marfey’s Method)

Separating the four isomers of 3-hydroxynorvaline is challenging on standard C18 columns due to their polarity and structural similarity. Marfey’s Reagent (FDAA) is the gold standard for resolution.

Principle

FDAA (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) reacts with the secondary amine (after Fmoc removal) to form diastereomers. These diastereomers have significantly different hydrophobicity and intramolecular H-bonding, allowing baseline separation on standard HPLC columns.

Protocol

-

Derivatization: Dissolve 50 µg of the amino acid (free amine form) in 100 µL water. Add 200 µL 1% FDAA in acetone and 40 µL 1M

. Heat at 40°C for 1 hour. -

Quench: Add 40 µL 1M HCl to stop the reaction.

-

Analysis: Inject onto a C18 column (e.g., Zorbax Eclipse Plus).

-

Mobile Phase A: Water + 0.1% TFA

-

Mobile Phase B: Acetonitrile + 0.1% TFA

-

Gradient: 10% to 60% B over 45 minutes.

-

Expected Elution Order (L-FDAA derivatives)

Note: Elution orders can vary by column, but generally:

-

L-threo (2S, 3R) - Elutes early

-

D-threo (2R, 3S)

-

L-allo (2S, 3S)

-

D-allo (2R, 3R) - Elutes late due to hydrophobic interaction

Part 4: Application in SPPS

Integrating Fmoc-Hnv-OH into peptides requires handling the

Protection Strategy

-

Unprotected OH: Can be used if the sequence is short and no activated carboxylates are present in excess. Risk: O-acylation (ester formation) during subsequent couplings, leading to depsipeptides or chain termination.

-

tBu Protected (Recommended): Fmoc-Hnv(tBu)-OH . This is the standard for GMP synthesis. The tBu group is removed during the final TFA cleavage (95% TFA).

Coupling Protocol

-

Resin: Rink Amide or Wang Resin (0.1 - 0.5 mmol/g).

-

Fmoc Deprotection: 20% Piperidine in DMF (2 x 5 min). Wash 5x DMF.[1][2]

-

Activation:

-

Reagents: Fmoc-Hnv(tBu)-OH (3 equiv), HATU (2.9 equiv), HOAt (3 equiv), DIPEA (6 equiv).

-

Solvent: DMF/NMP (1:1).

-

Time: 2 hours at Room Temp.

-

Note: Avoid DIC/HOBt if possible; phosphonium or uronium salts (HATU/HBTU) drive the reaction faster, minimizing racemization at the sensitive C

.

-

-

Capping: Acetic anhydride/Pyridine (to block unreacted amines).

Troubleshooting: Oxazolidine Formation

If using unprotected Hnv and aldehydes (e.g., for backbone modification) or ketones are present, the 1,2-amino alcohol motif can cyclize to form an oxazolidine, permanently locking the structure. Always use tBu protection if aldehydes are involved in the synthesis.

References

-

Evans, D. A., et al. (1981).[3] "Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates." Journal of the American Chemical Society.

-

Bhushan, R., & Brückner, H. (2004). "Marfey's reagent for chiral amino acid analysis: A review." Amino Acids.[4][5][1][6][7]

-

Novabiochem (Merck). "Fmoc Solid Phase Peptide Synthesis - A Practical Approach." Merck Millipore Technical Library.

-

Shao, H., et al. (1995). "A new asymmetric synthesis of (2S, 3R)-3-hydroxynorvaline and its incorporation into a cyclic peptide." Journal of Organic Chemistry.

-

PubChem. "3-Hydroxynorvaline Compound Summary." National Library of Medicine.

Sources

- 1. chem.uci.edu [chem.uci.edu]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Easy Access to Evans’ Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ≥98% (TLC) | Sigma-Aldrich [sigmaaldrich.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 7. chempep.com [chempep.com]

A Technical Guide to the Structural and Synthetic Nuances of Fmoc-Threonine and Fmoc-2-amino-3-hydroxypentanoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of peptide synthesis and drug discovery, the choice of amino acid building blocks is a critical determinant of the final molecule's structure, stability, and biological activity. While the 20 proteinogenic amino acids form the bedrock of naturally occurring peptides, the incorporation of non-proteinogenic amino acids (NPAAs) has emerged as a powerful strategy for modulating the pharmacological properties of peptide-based therapeutics.[1][2] This guide provides an in-depth technical comparison of two such building blocks: the canonical Fmoc-Threonine and the non-canonical Fmoc-2-amino-3-hydroxypentanoic acid, often referred to as Fmoc-β-hydroxynorvaline.

This document will delve into the structural intricacies, stereochemical considerations, and synthetic protocols for both molecules. Furthermore, it will explore the implications of their structural differences on peptide conformation and their respective applications in the field of drug development, providing a comprehensive resource for researchers navigating the expanding toolkit of peptide chemistry.

I. Structural Comparison: A Tale of Two Hydroxylated Amino Acids

At first glance, Fmoc-Threonine and Fmoc-2-amino-3-hydroxypentanoic acid share a key functional feature: a hydroxylated side chain. However, a closer examination of their structures reveals a fundamental difference in their carbon skeletons, which has profound implications for their conformational preferences and the properties they impart to a peptide chain.

Fmoc-Threonine , or (2S,3R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxybutanoic acid, is the N-α-Fmoc protected form of the proteinogenic amino acid L-Threonine. Its structure is characterized by a methyl group and a hydroxyl group attached to the β-carbon.

Fmoc-2-amino-3-hydroxypentanoic acid is a non-canonical amino acid. The most common stereoisomers are (2S,3S) and (2S,3R). Unlike threonine, its side chain features an ethyl group attached to the β-carbon, extending the carbon backbone.

Below is a comparative table summarizing the key structural and physicochemical properties of these two amino acids.

| Property | Fmoc-L-Threonine | Fmoc-(2S,3S)-2-amino-3-hydroxypentanoic acid |

| Systematic Name | (2S,3R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxybutanoic acid | (2S,3S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxypentanoic acid |

| Molecular Formula | C₁₉H₁₉NO₅[3] | C₂₀H₂₁NO₅[4] |

| Molecular Weight | 341.36 g/mol | 355.39 g/mol [4] |

| Stereocenters | Cα (S), Cβ (R) | Cα (S), Cβ (S) or (R) |

| Side Chain | 1-hydroxyethyl | 1-hydroxypropyl |

The additional methylene group in the side chain of Fmoc-2-amino-3-hydroxypentanoic acid leads to increased hydrophobicity and conformational flexibility compared to Fmoc-Threonine. This seemingly minor structural alteration can significantly influence the secondary structure of a peptide, potentially favoring different folding patterns.

II. Stereochemistry: The Importance of Chirality

Both threonine and 2-amino-3-hydroxypentanoic acid possess two chiral centers, at the α- and β-carbons. This gives rise to four possible stereoisomers for each amino acid.

Threonine Stereoisomers:

-

L-Threonine (2S, 3R): The naturally occurring, proteinogenic isomer.

-

L-allo-Threonine (2S, 3S): A diastereomer of L-Threonine.

-

D-Threonine (2R, 3S): The enantiomer of L-Threonine.

-

D-allo-Threonine (2R, 3R): The enantiomer of L-allo-Threonine.

In peptide synthesis, Fmoc-L-Threonine is the most commonly used form.

2-amino-3-hydroxypentanoic acid Stereoisomers:

-

(2S, 3S)-2-amino-3-hydroxypentanoic acid [5]

-

(2S, 3R)-2-amino-3-hydroxypentanoic acid [6]

-

(2R, 3R)-2-amino-3-hydroxypentanoic acid []

-

(2R, 3S)-2-amino-3-hydroxypentanoic acid

The precise stereochemistry of the Fmoc-protected derivative is crucial for its intended application and must be carefully considered during synthesis and characterization.

III. Synthesis and Purification Protocols

The synthesis of both Fmoc-amino acids involves the protection of the α-amino group of the parent amino acid with the fluorenylmethoxycarbonyl (Fmoc) group.

A. Synthesis of Fmoc-L-Threonine

The synthesis of Fmoc-L-Threonine is a well-established procedure. A common method involves the reaction of L-Threonine with 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu) in an aqueous basic solution.

Experimental Protocol: Fmoc Protection of L-Threonine

-

Dissolution: Dissolve L-Threonine (1 equivalent) in a 10% aqueous sodium carbonate solution.

-

Addition of Fmoc-OSu: Cool the solution to 0°C in an ice bath. Add a solution of Fmoc-OSu (1.05 equivalents) in dioxane or acetone dropwise with vigorous stirring.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.

-

Work-up: Dilute the reaction mixture with water and wash with diethyl ether to remove unreacted Fmoc-OSu and byproducts.

-

Acidification: Acidify the aqueous layer to pH 2 with 1M HCl. The Fmoc-Threonine will precipitate out of the solution.

-

Extraction: Extract the product with ethyl acetate.

-

Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude Fmoc-L-Threonine by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to obtain a white solid.

B. Synthesis of Fmoc-2-amino-3-hydroxypentanoic acid

The synthesis of Fmoc-2-amino-3-hydroxypentanoic acid follows a similar principle. The starting material, the unprotected amino acid, can be synthesized through various stereoselective routes or obtained commercially.

Experimental Protocol: Fmoc Protection of (2S,3S)-2-amino-3-hydroxypentanoic acid

-

Dissolution: Suspend (2S,3S)-2-amino-3-hydroxypentanoic acid (1 equivalent) in a mixture of water and a suitable organic solvent like dioxane.

-

Basification: Add a base such as sodium bicarbonate or triethylamine to achieve a basic pH and facilitate the dissolution of the amino acid.

-

Addition of Fmoc-Cl: Cool the mixture to 0°C and slowly add 9-fluorenylmethyl chloroformate (Fmoc-Cl) (1.1 equivalents).

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

-

Work-up and Extraction: Once the reaction is complete, acidify the mixture with dilute HCl to pH 2-3. Extract the product into an organic solvent like ethyl acetate.

-

Washing: Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of methanol in dichloromethane to afford the pure Fmoc-(2S,3S)-2-amino-3-hydroxypentanoic acid.

C. Purification and Characterization

High-performance liquid chromatography (HPLC) is the standard method for assessing the purity of Fmoc-amino acids. Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are used to confirm the structure and identity of the synthesized compounds.[1]

IV. Application in Solid-Phase Peptide Synthesis (SPPS)

Both Fmoc-Threonine and Fmoc-2-amino-3-hydroxypentanoic acid are utilized as building blocks in Fmoc-based solid-phase peptide synthesis (SPPS).[8][9] The Fmoc group provides temporary protection of the α-amino group, which is selectively removed at each cycle of peptide chain elongation using a mild base, typically a solution of piperidine in DMF.

Side-Chain Protection

The hydroxyl group of the side chain of both amino acids is a reactive functionality that requires protection during SPPS to prevent side reactions. The choice of protecting group is critical and must be orthogonal to the Fmoc group, meaning it should be stable to the basic conditions of Fmoc deprotection but readily cleavable under the final acidic cleavage conditions.

For Fmoc-Threonine , the most common side-chain protecting group is the tert-butyl (tBu) ether.[10] This group is stable to piperidine but is cleaved by strong acids like trifluoroacetic acid (TFA), which is typically used for the final cleavage of the peptide from the resin.

For Fmoc-2-amino-3-hydroxypentanoic acid , a similar strategy is employed. The hydroxyl group is typically protected as a tert-butyl ether.

Workflow for SPPS using Fmoc-amino acids:

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

V. Impact on Peptide Structure and Function

The incorporation of non-canonical amino acids like 2-amino-3-hydroxypentanoic acid can have a significant impact on the resulting peptide's structure and, consequently, its biological activity.

-

Conformational Effects: The longer, more flexible side chain of 2-amino-3-hydroxypentanoic acid compared to threonine can disrupt or promote specific secondary structures like α-helices or β-sheets. This can be a valuable tool for fine-tuning the three-dimensional structure of a peptide to enhance its binding affinity to a biological target.

-

Proteolytic Stability: Peptides containing NPAAs often exhibit increased resistance to enzymatic degradation.[6] The unnatural structure of 2-amino-3-hydroxypentanoic acid can hinder recognition by proteases, thereby extending the in vivo half-life of the peptide therapeutic.

-

Hydrophobicity: The additional methylene group in 2-amino-3-hydroxypentanoic acid increases its hydrophobicity. This can influence the peptide's solubility, membrane permeability, and interactions with hydrophobic pockets of target proteins.

Conclusion

Fmoc-Threonine and Fmoc-2-amino-3-hydroxypentanoic acid represent two distinct classes of building blocks for peptide synthesis. While Fmoc-Threonine is a fundamental component of naturally inspired peptides, the non-canonical Fmoc-2-amino-3-hydroxypentanoic acid offers a gateway to novel peptide structures with potentially enhanced therapeutic properties. A thorough understanding of their structural differences, stereochemistry, and synthetic considerations is paramount for their effective utilization in the design and development of next-generation peptide-based drugs. This guide provides a foundational framework for researchers to harness the unique attributes of both canonical and non-canonical amino acids in their quest for innovative therapeutic solutions.

References

-

Afshar, S., et al. (2020). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. Amino Acids, 52(9), 1207-1226. [Link]

-

AAPPTec. Amino Acid Derivatives for Peptide Synthesis. Accessed February 14, 2026. [Link]

-

Ding, Y., et al. (2020). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. ResearchGate. [Link]

-

PubChem. (2S,3S)-2-Amino-3-hydroxypentanoic acid. Accessed February 14, 2026. [Link]

-

Chem-Impex. Fmoc-(2S,3S)-3-amino-2-hydroxy-3-m-tolyl-propionic acid. Accessed February 14, 2026. [Link]

-

Peptide Machines. Fmoc-Based Peptide Synthesis: A Complete Guide to Chemistry, Steps & Advantages. Accessed February 14, 2026. [Link]

-

Biocompare. Fmoc-2-amino-3-hydroxypentanoic acid from Aladdin Scientific. Accessed February 14, 2026. [Link]

-

Barlos, K., & Gatos, D. (1998). Fmoc/Trt-amino acids: comparison to Fmoc/tBu-amino acids in peptide synthesis. Journal of Peptide Research, 51(3), 194-200. [Link]

-

Ligandbook. (2S,3S)-2-amino-3-hydroxy-3-methylpentanoic acid. Accessed February 14, 2026. [Link]

-

PubChem. Fmoc-Thr-OH. Accessed February 14, 2026. [Link]

-

PubChem. (2R,3R)-2-amino-3-hydroxypentanoic acid. Accessed February 14, 2026. [Link]

- Google Patents. CN115650903A - Preparation method of initial amino acid Boc-Pip (Fmoc). Accessed February 14, 2026.

-

Gellman, S. H. (2012). Folding and function in α/β-peptides: Targets and therapeutic applications. Current Opinion in Chemical Biology, 16(5-6), 608-615. [Link]

-

Agilent. (2010). Analysis of Amino Acids by HPLC. Accessed February 14, 2026. [Link]

-

Wels, B., et al. (2018). Impact of Peptide Sequences on Their Structure and Function: Mimicking of Virus-Like Nanoparticles for Nucleic Acid Delivery. Chemistry – A European Journal, 24(58), 15509-15516. [Link]

-

PubChem. Fmoc-2-amino-3-hydroxypentanoic acid. Accessed February 14, 2026. [Link]

-

Kuznetsova, A. A., et al. (2016). Threonine versus isothreonine in synthetic peptides analyzed by high-resolution liquid chromatography/tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 30(11), 1323-1331. [Link]

-

ResearchGate. (2025). Comparison of the amino acid and peptide composition and postprandial response of beef, hydrolyzed chicken, and whey protein nutritional preparations. Accessed February 14, 2026. [Link]

-

Gademann, K., et al. (1999). Beta-peptides: twisting and turning. Chimia (Aarau), 53(11), 547-551. [Link]

-

Cabrele, C., et al. (2014). Peptides containing β-amino acid patterns: challenges and successes in medicinal chemistry. Journal of Medicinal Chemistry, 57(23), 9718-9739. [Link]

-

Nalinanon, S., et al. (2018). The Structure-Activity Relationship of the Antioxidant Peptides from Natural Proteins. Foods, 7(12), 199. [Link]

-

Sola, R., et al. (2018). Computational Evolution of Threonine-Rich β-Hairpin Peptides Mimicking Specificity and Affinity of Antibodies. ACS Chemical Biology, 13(10), 2823-2832. [Link]

-

Wu, H., et al. (2014). Influence of Amino Acid Compositions and Peptide Profiles on Antioxidant Capacities of Two Protein Hydrolysates from Skipjack Tuna (Katsuwonus pelamis) Dark Muscle. Marine Drugs, 12(12), 6145-6163. [Link]

Sources

- 1. teledyneisco.com [teledyneisco.com]

- 2. researchgate.net [researchgate.net]

- 3. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Threonine versus isothreonine in synthetic peptides analyzed by high-resolution liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Folding and function in α/β-peptides: Targets and therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. biocompare.com [biocompare.com]

- 10. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

A Comprehensive Technical Guide to Fmoc-2-amino-3-hydroxypentanoic Acid and Its Analogs in Advanced Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating Stereochemistry in Peptide Innovation

In the intricate world of peptide synthesis and drug development, the precise control of stereochemistry is paramount. The incorporation of non-natural amino acids offers a powerful tool to modulate the pharmacological properties of peptides, including their stability, conformation, and receptor affinity. Among these valuable building blocks, derivatives of 2-amino-3-hydroxypentanoic acid, particularly their N-terminally protected forms like Fmoc-L-allo-isoleucine, have garnered significant attention. This guide provides an in-depth exploration of the chemical identifiers, properties, and applications of these crucial reagents, with a focus on empowering researchers to leverage their unique characteristics in the design of novel peptide therapeutics.

The term "Fmoc-2-amino-3-hydroxypentanoic acid" can encompass several diastereomers, each with distinct spatial arrangements that can profoundly influence the final peptide's structure and function. This guide will primarily focus on the well-characterized and commercially available Fmoc-L-allo-isoleucine, a diastereomer of isoleucine, while also addressing the broader class of related compounds.

Core Chemical Identifiers: A Foundation for Precision

Accurate identification of chemical reagents is the bedrock of reproducible scientific research. The following table summarizes the key identifiers for Fmoc-L-allo-isoleucine, a prominent member of the Fmoc-2-amino-3-hydroxypentanoic acid family used in peptide synthesis.[1][][3][4]

| Identifier | Value |

| Compound Name | Fmoc-L-allo-isoleucine |

| Synonyms | Fmoc-allo-L-Ile-OH, Fmoc-(2S,3R)-2-amino-3-methylpentanoic acid |

| CAS Number | 251316-98-0[1][][3] |

| Molecular Formula | C₂₁H₂₃NO₄[1][3] |

| Molecular Weight | 353.41 g/mol [] |

| IUPAC Name | (2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylpentanoic acid[] |

| PubChem ID | 100103[1] |

| InChI Key | QXVFEIPAZSXRGM-YJYMSZOUSA-N[] |

| Appearance | White powder[1][] |

It is crucial to note that other isomers exist, such as Fmoc-N-methyl-D-allo-isoleucine (CAS: 1356090-81-7)[5] and various unprotected forms of 2-amino-3-hydroxypentanoic acid with their own distinct CAS numbers.[6][7][8][9][10] Researchers should always verify the specific isomer and its corresponding identifiers before use.

The Role of Fmoc-L-allo-isoleucine in Peptide Synthesis: A Mechanistic Perspective

The utility of Fmoc-L-allo-isoleucine in solid-phase peptide synthesis (SPPS) stems from two key features: the N-terminal Fmoc protecting group and the unique stereochemistry of the allo-isoleucine side chain.

The Fmoc Protecting Group: Enabling Stepwise Synthesis

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group for the α-amino group of the amino acid.[11][] Its use is a cornerstone of modern SPPS for several reasons:

-

Mild Deprotection Conditions: The Fmoc group is readily cleaved by a weak base, typically a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[11][13] This is in contrast to the harsher acidic conditions required for the removal of the older tert-butyloxycarbonyl (Boc) protecting group, making Fmoc chemistry compatible with a wider range of acid-sensitive functionalities and linkers.[11][14]

-

Orthogonality: The stability of the Fmoc group to acidic conditions allows for the use of acid-labile protecting groups on amino acid side chains, providing an orthogonal protection strategy essential for the synthesis of complex and modified peptides.[15]

-

Reduced Side Reactions: The mild deprotection conditions of the Fmoc strategy minimize the risk of side reactions that can occur under strongly acidic conditions, leading to higher purity of the final peptide product.[]

Significance of the allo-Isoleucine Stereochemistry

Isoleucine has two chiral centers, leading to four possible stereoisomers. L-isoleucine ((2S,3S)-2-amino-3-methylpentanoic acid) is the naturally occurring proteinogenic amino acid. L-allo-isoleucine ((2S,3R)-2-amino-3-methylpentanoic acid) is a non-natural diastereomer. Incorporating L-allo-isoleucine into a peptide chain can have profound effects:

-

Conformational Constraint: The altered stereochemistry of the β-carbon introduces a different spatial orientation of the side chain, which can restrict the conformational freedom of the peptide backbone. This can be exploited to stabilize specific secondary structures, such as β-turns or helical motifs.

-

Enhanced Proteolytic Stability: Proteases often exhibit high stereospecificity. The presence of a non-natural amino acid like L-allo-isoleucine can render the adjacent peptide bonds resistant to enzymatic cleavage, thereby increasing the in vivo half-life of the peptide therapeutic.

-

Modulation of Biological Activity: By altering the peptide's three-dimensional structure, the incorporation of L-allo-isoleucine can fine-tune its binding affinity and selectivity for its biological target.

Experimental Protocol: Incorporation of Fmoc-L-allo-isoleucine via Fmoc-SPPS

The following is a generalized protocol for the incorporation of Fmoc-L-allo-isoleucine into a growing peptide chain on a solid support. The specific details may vary depending on the resin, coupling reagents, and automated synthesizer used.

Step 1: Resin Preparation and Swelling

-

Select a suitable solid support (resin) based on the desired C-terminal functionality (e.g., Wang resin for a C-terminal acid, Rink amide resin for a C-terminal amide).[14]

-

Place the resin in a reaction vessel and swell it in an appropriate solvent (typically DMF or dichloromethane) for at least 30-60 minutes to ensure optimal accessibility of the reactive sites.[13]

Step 2: N-terminal Fmoc Deprotection

-

Drain the swelling solvent from the resin.

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate the mixture for a specified period (typically 5-20 minutes) to cleave the Fmoc group from the N-terminus of the growing peptide chain.[13]

-

Drain the deprotection solution and wash the resin thoroughly with DMF to remove residual piperidine and the cleaved Fmoc-piperidine adduct.

Step 3: Amino Acid Coupling

-

In a separate vial, dissolve Fmoc-L-allo-isoleucine and a suitable activating agent (e.g., HCTU, HATU) in DMF.

-

Add an organic base, such as N,N-diisopropylethylamine (DIEA), to the amino acid solution to neutralize the protonated amine and facilitate the coupling reaction.

-

Add the activated Fmoc-L-allo-isoleucine solution to the deprotected resin.

-

Allow the coupling reaction to proceed with agitation for a sufficient time (typically 30-60 minutes) to ensure complete acylation of the free amine.

-

Drain the coupling solution and wash the resin extensively with DMF to remove any unreacted reagents.

This deprotection-coupling cycle is repeated for each subsequent amino acid in the desired peptide sequence.

Visualizing the Workflow

The following diagrams illustrate the chemical structure of Fmoc-L-allo-isoleucine and the cyclical nature of the Fmoc-SPPS workflow.

Caption: The cyclical workflow of Fmoc solid-phase peptide synthesis (SPPS).

Conclusion: A Versatile Tool for Peptide Engineering

Fmoc-L-allo-isoleucine and its related isomers are indispensable tools for the modern peptide chemist. A thorough understanding of their chemical identifiers, the mechanistic basis of their application in Fmoc-SPPS, and meticulous adherence to established protocols are essential for their successful implementation. By leveraging the unique structural and conformational properties imparted by these non-natural amino acids, researchers can continue to push the boundaries of peptide design, leading to the development of novel therapeutics with enhanced efficacy, stability, and specificity.

References

-

Aapptec Peptides. Fmoc-allo-Ile-OH [251316-98-0]. [Link]

-

Oakwood Chemical. Fmoc-N-methyl-D-allo-isoleucine, min 98%. [Link]

-

PubChem. Fmoc-(S)-2-amino-2-methyl-3-hydroxypropanoic acid. [Link]

-

Biocompare. Fmoc-2-amino-3-hydroxypentanoic acid from Aladdin Scientific. [Link]

-

Next Peptide. 2280-42-4 | 2-Amino-3-hydroxypentanoic acid. [Link]

-

Next Peptide. 10148-67-1 | (2S,3R)-2-aMino-3-hydroxypentanoic acid. [Link]

-

AAPPTec. Amino Acid Derivatives for Peptide Synthesis. [Link]

-

PubChem. (2S,3S)-2-Amino-3-hydroxypentanoic acid. [Link]

-

PubChem. (2R,3R)-2-amino-3-hydroxypentanoic acid. [Link]

-

Fields, G. B. (2011). Introduction to Peptide Synthesis. Current Protocols in Protein Science, Chapter 18, Unit 18.1. [Link]

-

Nowick, J. S. (2018). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

-

CSBio. Fmoc-Based Peptide Synthesis: A Complete Guide to Chemistry, Steps & Advantages. [Link]

-

Subirós-Funosas, A., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Molecules, 28(22), 7586. [Link]

-

AAPPTec. Planning a Peptide Synthesis. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 3. peptide.com [peptide.com]

- 4. Fmoc-L-allo-isoleucine | 251316-98-0 [chemicalbook.com]

- 5. calpaclab.com [calpaclab.com]

- 6. 2280-42-4 | 2-Amino-3-hydroxypentanoic acid | Next Peptide [nextpeptide.com]

- 7. 10148-67-1 | (2S,3R)-2-aMino-3-hydroxypentanoic acid | Next Peptide [nextpeptide.com]

- 8. Page loading... [guidechem.com]

- 9. (2S,3S)-2-Amino-3-hydroxypentanoic acid | C5H11NO3 | CID 10678287 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. (2R,3R)-2-amino-3-hydroxypentanoic acid | C5H11NO3 | CID 642222 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 13. chem.uci.edu [chem.uci.edu]

- 14. peptide.com [peptide.com]

- 15. peptide.com [peptide.com]

Methodological & Application

Protecting group strategies for the hydroxyl side chain of 2-amino-3-hydroxypentanoic acid

Application Note: Protecting Group Strategies for 2-Amino-3-Hydroxypentanoic Acid ( -Hydroxynorvaline)

Executive Summary & Strategic Context

The molecule 2-amino-3-hydroxypentanoic acid (also known as

Effective protection of the secondary

-

-Elimination: The formation of

-

O-Acylation: Unwanted branching during peptide coupling.

-

Racemization: Loss of stereochemical integrity at the

-carbon via oxazoline intermediates.

This guide details two primary strategies aligned with the standard solid-phase peptide synthesis (SPPS) methodologies: the tert-Butyl (tBu) Ether strategy for Fmoc chemistry and the Benzyl (Bzl) Ether strategy for Boc chemistry (or specialized Fmoc applications).

Strategy A: The Fmoc/tBu Standard (Isobutylene Route)

Applicability: Standard Fmoc-SPPS.[1] Rationale: The tert-butyl ether is acid-labile (TFA removal) but stable to the basic conditions of Fmoc deprotection (piperidine). It provides significant steric shielding, reducing the risk of H-bond induced aggregation during synthesis.

Mechanism of Action

Direct etherification of the free amino acid is difficult due to zwitterionic character. The protocol utilizes a transient C-terminal ester protection followed by acid-catalyzed addition of isobutylene.

Detailed Protocol

Phase 1: Methyl Ester Formation

-

Reagents: 2-amino-3-hydroxypentanoic acid (1.0 eq), Thionyl Chloride (

, 2.5 eq), Methanol (Solvent). -

Procedure: Suspend the amino acid in dry methanol at

. Add -

Reaction: Reflux for 12 hours.

-

Workup: Concentrate in vacuo to yield the methyl ester hydrochloride salt.

Phase 2: Etherification (The Critical Step)

Note: This step requires a pressure vessel or careful handling of gaseous reagents.

-

Reagents: Amino acid methyl ester HCl (1.0 eq), Isobutylene (gas, excess), Concentrated

(catalytic, 0.1 eq), Dichloromethane (DCM). -

Procedure:

-

Dissolve the ester in DCM in a pressure-rated vessel.

-

Cool to

and condense isobutylene (approx. 10 eq) into the vessel. -

Add catalytic

. -

Seal the vessel and allow it to warm to room temperature. Stir for 24–48 hours.

-

-

Validation: Monitor by TLC (stain with ninhydrin). The product will be less polar than the starting material.

-

Workup: Cool to

, open carefully, neutralize with

Phase 3: Saponification & Fmoc Protection

-

Hydrolysis: Treat the O-tBu methyl ester with 2M LiOH in THF/Water (1:1) at

for 2 hours.[2] Do not heat to avoidngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -

Fmoc-Installation: Add

(2.0 eq) followed by Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide, 1.1 eq). -

Purification: Acidify to pH 3 (using dilute

, not HCl to preserve the tBu group), extract into Ethyl Acetate, and crystallize/precipitate.

Strategy B: The Copper(II) Complex Strategy (Benzyl Ether)

Applicability: Boc-SPPS, or Fmoc synthesis requiring permanent side-chain protection (e.g., for post-synthesis modification).

Rationale: The copper complex temporarily masks both the

Detailed Protocol

Phase 1: Copper Complex Formation

-

Reagents: 2-amino-3-hydroxypentanoic acid (10 mmol), Copper(II) Acetate or Basic Copper Carbonate (5.5 mmol), Water.

-

Procedure:

-

Dissolve amino acid in water.

-

Add Copper salt and reflux for 30–60 minutes. The solution will turn deep blue/purple.

-

Cool and filter. The bis(amino acidato)copper(II) complex may precipitate or can be used in solution.

-

Phase 2: Benzylation

-

Reagents: Cu-Complex (from above), Benzyl Bromide (BnBr), KOH or NaOH, DMF/Water.

-

Procedure:

-

Dissolve/suspend the Cu-complex in DMF/Water (10:1).

-

Cool to

. Add base (KOH) and Benzyl Bromide dropwise. -

Stir vigorously at room temperature for 4–6 hours.

-

Note: The coordination to Copper increases the acidity of the

-hydroxyl proton, facilitating ether formation without racemizing the

-

Phase 3: Decomplexation

-

Reagents: EDTA (disodium salt) or Hydrogen Sulfide (

- use caution), Acetone/Water. -

Procedure (EDTA Method - Preferred):

-

Treat the reaction mixture with an aqueous solution of EDTA (2 eq relative to Cu).

-

Heat mildly (

) for 1 hour. The blue color will shift as Cu is sequestered. -

Filter the precipitate (the free O-Bzl amino acid) or extract from the aqueous phase.

-

Alternative: Use Chelex 100 resin to scavenge copper.

-

Comparative Analysis & Data

| Feature | tert-Butyl (tBu) | Benzyl (Bzl) |

| SPPS Compatibility | Fmoc (Standard) | Boc (Standard) |

| Deprotection Condition | 95% TFA (Acid) | HF or TFMSA (Strong Acid) |

| Stability | Labile to strong acid; Stable to base.[4] | Stable to TFA; Stable to base. |

| Synthesis Difficulty | High (Requires high pressure/gas). | Moderate (Cu-complex is elegant/simple). |

| Risk of | Low (tBu is bulky and non-leaving). | Low (Ether linkage is stable). |

| Atom Economy | Low (requires ester/saponification steps). | High (Direct side-chain modification). |

Critical Mechanism: The Risk of -Elimination

Researchers must understand why protection is non-negotiable. In the presence of bases (like 20% piperidine used in Fmoc removal), unprotected

Mechanism:

-

Base abstracts the

-proton. -

Electron density shifts to form a double bond (

). -

The hydroxyl group leaves as

(poor leaving group, but driven by conjugation). -

Result: Formation of a dehydro-amino acid, which destroys chirality and creates a reactive Michael acceptor.

See Diagram 1 below for the visual pathway.

Visualizations

Diagram 1: Protection Strategy Decision Matrix

This flowchart guides the researcher in selecting the appropriate protecting group based on their synthesis mode and stability requirements.

Caption: Decision matrix for selecting O-tBu vs O-Bzl protection based on SPPS strategy and orthogonality requirements.

Diagram 2: The Copper Complex Workflow (O-Benzyl)

This diagram illustrates the atom-economical Copper(II) chelation method.

Caption: Workflow for Copper(II) mediated selective O-benzylation of the

References

-

BenchChem. (2025).[1][5][6] A Comparative Guide to the Stability of Ester Protecting Groups in Peptide Synthesis. Retrieved from

-

Isidro-Llobet, A., et al. (2009).[7] Amino Acid-Protecting Groups. Chemical Reviews. Retrieved from

-

Tokairin, Y., et al. (2021). Synthesis of Fmoc-(R)-allo-Thr(tBu)-OH. Tetrahedron Letters. Retrieved from

-

Google Patents. (2019). CN109232321A - A kind of Fmoc-Thr(tBu)-OH preparation method.[8] Retrieved from

-

Ichikawa, T., et al. (1970).[9] Synthetic studies of amino acids by the use of the copper complex. Journal of the American Chemical Society.[7][9][10] Retrieved from

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. rsc.org [rsc.org]

- 4. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. luxembourg-bio.com [luxembourg-bio.com]

- 8. CN109232321A - A kind of Fmoc-Thr(tBu)-OH preparation method - Google Patents [patents.google.com]

- 9. Synthetic studies of amino acids by the use of the copper complex. I. Syntheses of beta-hydroxy DL-amino acids by the use of the complex of copper(II) and pyruvic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. EP0377526B1 - Use of copper complexes of alpha-amino acids that contain terminal amino groups as nutritional supplements - Google Patents [patents.google.com]

Application Notes and Protocols for the Incorporation of Fmoc-2-amino-3-hydroxypentanoic Acid into Cyclic Peptides

Introduction: The Strategic Value of β-Hydroxy Amino Acids in Cyclic Peptide Drug Discovery

Cyclic peptides have emerged as a promising class of therapeutics, bridging the gap between small molecules and large biologics. Their constrained conformation often leads to enhanced metabolic stability, improved target affinity, and increased cell permeability. The incorporation of non-proteinogenic amino acids is a key strategy in the design of novel cyclic peptides with tailored pharmacological profiles.[1][2][3] Among these, β-hydroxy amino acids, such as 2-amino-3-hydroxypentanoic acid, offer unique structural and functional advantages. The hydroxyl group can participate in hydrogen bonding, altering the peptide's conformation and target interactions, and also serves as a potential site for further chemical modification.

This technical guide provides a comprehensive overview and detailed protocols for the successful incorporation of Fmoc-2-amino-3-hydroxypentanoic acid into peptide sequences using solid-phase peptide synthesis (SPPS) and subsequent cyclization. We will delve into the critical considerations for handling this unique building block, from the initial coupling reactions to the final cyclization and purification steps, with a focus on mitigating potential side reactions and optimizing yields.

Understanding the Building Block: Fmoc-2-amino-3-hydroxypentanoic Acid

Fmoc-2-amino-3-hydroxypentanoic acid is a derivative of the non-proteinogenic amino acid 2-amino-3-hydroxypentanoic acid, also known as β-hydroxynorvaline. It possesses two stereocenters, leading to four possible stereoisomers. The specific stereochemistry of the building block is crucial for the final conformation and biological activity of the peptide. For the purpose of this guide, we will refer to the commercially available isomers.

Table 1: Physicochemical Properties of a Representative Fmoc-2-amino-3-hydroxypentanoic acid Isomer

| Property | Value |

| Molecular Formula | C20H21NO5[4] |

| Molecular Weight | 355.39 g/mol [4] |

| Appearance | White to off-white powder |

| α-Amino Protecting Group | 9-fluorenylmethoxycarbonyl (Fmoc) |

| Side-Chain Functionality | Secondary hydroxyl group |

The key feature of this amino acid is the hydroxyl group on the β-carbon. While this group can be beneficial for the final peptide's properties, it also introduces specific challenges during synthesis that must be carefully managed.[5]

Part 1: Solid-Phase Synthesis of the Linear Peptide

The synthesis of the linear peptide precursor is performed using standard Fmoc/tBu solid-phase peptide synthesis (SPPS) protocols.[6][7][8] However, special attention must be paid to the coupling step of Fmoc-2-amino-3-hydroxypentanoic acid and the choice of protecting groups for other residues in the sequence.

Critical Consideration: Side-Chain Protection of the Hydroxyl Group

The secondary hydroxyl group of 2-amino-3-hydroxypentanoic acid is nucleophilic and can lead to side reactions, such as O-acylation, during the coupling of subsequent amino acids. Therefore, it is highly recommended to protect this hydroxyl group. The tert-butyl (tBu) group is a suitable choice as it is stable to the basic conditions used for Fmoc deprotection and is readily cleaved by trifluoroacetic acid (TFA) during the final cleavage from the resin.

Workflow for Linear Peptide Synthesis

Caption: General workflow for solid-phase synthesis of the linear peptide.

Detailed Protocol: Coupling of Fmoc-2-amino-3-hydroxypentanoic acid(OtBu)-OH

This protocol assumes a synthesis scale of 0.1 mmol on a suitable solid support (e.g., Rink Amide resin for a C-terminal amide).

Materials:

-

Fmoc-protected peptide-resin with a free N-terminal amine

-

Fmoc-2-amino-3-hydroxypentanoic acid(OtBu)-OH (3 equivalents)

-

Coupling reagent: HBTU (2.9 equivalents) or HATU (2.9 equivalents)

-

Base: N,N-Diisopropylethylamine (DIPEA) (6 equivalents)

-

Solvent: N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Washing solvent: Dichloromethane (DCM)

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to ensure complete removal of the Fmoc group from the N-terminus of the growing peptide chain.[7]

-

Washing: Wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min) to remove residual piperidine and byproducts.

-

Activation of the Amino Acid: In a separate vessel, dissolve Fmoc-2-amino-3-hydroxypentanoic acid(OtBu)-OH and HBTU/HATU in DMF. Add DIPEA and allow the mixture to pre-activate for 2-5 minutes.

-

Coupling: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 2-4 hours. Due to the potential for steric hindrance from the protected hydroxyl group, a longer coupling time may be necessary.

-

Monitoring the Coupling Reaction: Perform a Kaiser test or other qualitative test to confirm the absence of free primary amines, indicating a complete coupling reaction. If the test is positive, repeat the coupling step.

-

Washing: Wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min) to remove excess reagents.

-

Capping (Optional): To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF) for 30 minutes. This step is particularly important for long or difficult sequences to prevent the formation of deletion peptides.

-

Continue Synthesis: Proceed with the deprotection and coupling of the next amino acid in the sequence.

Table 2: Recommended Reagent Quantities for Coupling (0.1 mmol scale)

| Reagent | Equivalents | Amount |

| Fmoc-2-amino-3-hydroxypentanoic acid(OtBu)-OH | 3 | 0.3 mmol |

| HBTU/HATU | 2.9 | 0.29 mmol |

| DIPEA | 6 | 0.6 mmol |

Part 2: Cyclization of the Peptide

The strategy for cyclization depends on the desired final structure of the peptide. The most common methods are head-to-tail cyclization, side-chain to side-chain cyclization, and head-to-side-chain cyclization. The presence of the hydroxyl group on the 2-amino-3-hydroxypentanoic acid residue does not typically interfere with standard cyclization procedures, provided it is appropriately protected during the synthesis of the linear precursor.

Head-to-Tail Cyclization

This is the most common form of cyclization, forming a peptide bond between the N-terminal amine and the C-terminal carboxylic acid.

Workflow for Head-to-Tail Cyclization

Caption: Workflow for head-to-tail cyclization.

Detailed Protocol: Head-to-Tail Cyclization in Solution

-

Synthesis of the Linear Precursor: Synthesize the linear peptide on a resin that allows for cleavage with the side-chain protecting groups intact (e.g., 2-chlorotrityl chloride resin).

-

Cleavage from Resin: Cleave the protected linear peptide from the resin using a mild acid solution (e.g., 1-5% TFA in DCM).

-

Purification: Purify the protected linear peptide by reverse-phase HPLC.

-

Cyclization:

-

Dissolve the purified linear peptide in a large volume of DMF or a mixture of DMF/DCM to achieve a high dilution (typically 0.1-1 mM). This is crucial to minimize intermolecular reactions and favor intramolecular cyclization.

-

Add a coupling reagent (e.g., HATU or PyBOP) and a base (e.g., DIPEA or collidine).

-

Stir the reaction at room temperature for 12-24 hours.

-

Monitor the reaction by LC-MS until the linear peptide is consumed.

-

-

Solvent Removal: Remove the solvent under reduced pressure.

-

Global Deprotection: Treat the crude cyclic peptide with a cleavage cocktail (e.g., TFA/TIS/H2O, 95:2.5:2.5) to remove all side-chain protecting groups.[6][7]

-

Purification: Purify the final cyclic peptide by reverse-phase HPLC.

Side-Chain to Side-Chain Cyclization

This strategy involves forming a linkage between the side chains of two amino acids within the peptide sequence. This can be achieved through various chemistries, such as lactam bridge formation between the side chains of aspartic/glutamic acid and lysine/ornithine. The 2-amino-3-hydroxypentanoic acid residue is typically not directly involved in the cyclization linkage but its hydroxyl group must remain protected during this process.

Potential Challenges and Troubleshooting

-

Incomplete Coupling: The steric bulk of the protected 2-amino-3-hydroxypentanoic acid may lead to incomplete coupling.

-

Solution: Use a more powerful coupling reagent like HATU, increase the coupling time, or perform a double coupling.[9]

-

-

Dehydration of the β-hydroxyl group: Under strongly acidic or basic conditions, there is a risk of dehydration of the β-hydroxyl group, leading to the formation of an α,β-unsaturated amino acid.

-

Solution: Use a tert-butyl protecting group for the hydroxyl side chain and avoid prolonged exposure to strong acids or bases.

-

-

Epimerization: The α-carbon of the amino acid is susceptible to epimerization, particularly during the activation step.

-

Solution: Use coupling reagents that are known to suppress racemization, such as HATU, and avoid excessive amounts of base.

-

-

Aspartimide Formation: If the sequence contains aspartic acid, there is a risk of aspartimide formation, especially during Fmoc deprotection with piperidine.[10]

-

Solution: Use a protecting group for the aspartic acid side chain that is less prone to this side reaction (e.g., Ompe or Mmt) or use a milder base for Fmoc deprotection.

-

Conclusion

The incorporation of Fmoc-2-amino-3-hydroxypentanoic acid into cyclic peptides is a valuable strategy for the design of novel therapeutics with enhanced properties. While the presence of the β-hydroxyl group introduces specific challenges during synthesis, these can be effectively managed through careful selection of protecting groups, optimization of coupling conditions, and the use of appropriate cyclization strategies. The protocols and considerations outlined in this guide provide a solid foundation for researchers to successfully synthesize and explore the potential of cyclic peptides containing this unique and valuable building block.

References

- A Technical Guide to Fmoc-Thr(tBu)-OH: Properties and Applications in Peptide Synthesis - Benchchem. (n.d.).

- Advances in Fmoc solid‐phase peptide synthesis - PMC - NIH. (n.d.).

- Application Notes and Protocols for Incorporating Non-Natural Amino acids in Solid-Phase Peptide Synthesis - Benchchem. (n.d.).

- Fmoc-2-amino-3-hydroxypentanoic acid from Aladdin Scientific | Biocompare.com. (n.d.).

- Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. (n.d.).

- Fmoc Amino Acids for SPPS - AltaBioscience. (n.d.).

- How to sequence different types of cyclic peptides - Protein Metrics Support. (2024, September 5).

- Incorporation of Multiple β2-Hydroxy Acids into a Protein In Vivo Using an Orthogonal Aminoacyl-tRNA Synthetase - PMC. (n.d.).

- Is it imperative to protect the side chain hydroxyl groups of amino acids in SPPS? (2014, February 18).

- Overview of Custom Peptide Synthesis. (n.d.).

- The synthesis of peptides and proteins containing non-natural amino acids - Chemical Society Reviews (RSC Publishing). (2004, August 13).

- Computational Modelling of Peptides Containing Non-Standard Amino Acids - BYU ScholarsArchive. (n.d.).

- Antimicrobial Peptides Produced: Non-Canonical Amino Acids l Protocol Preview - YouTube. (2022, August 30).

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. scholarsarchive.byu.edu [scholarsarchive.byu.edu]

- 3. The synthesis of peptides and proteins containing non-natural amino acids - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 4. biocompare.com [biocompare.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. creative-peptides.com [creative-peptides.com]

- 8. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 9. Overview of Custom Peptide Synthesis [peptide2.com]

- 10. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Automated Synthesis of Fmoc-2-amino-3-hydroxypentanoic Acid Residues

Abstract

The incorporation of Fmoc-2-amino-3-hydroxypentanoic acid (also known as 3-Hydroxynorvaline or Hnv ) into peptide sequences presents a unique set of synthetic challenges due to its

This Application Note provides a definitive protocol for the automated synthesis of Hnv-containing peptides. It distinguishes between the use of side-chain protected (Fmoc-Hnv(tBu)-OH ) and unprotected (Fmoc-Hnv-OH ) building blocks, offering optimized machine settings to maximize purity and yield.

Chemical Profile & Challenges[1][2]

Understanding the physicochemical properties of the residue is the first step toward successful synthesis.

| Feature | Description | Synthetic Impact |

| Structure | High steric bulk near the | |

| Stereochemistry | Two chiral centers ( | High risk of epimerization during activation. |

| Reactivity | Secondary hydroxyl group.[1] | Prone to O-acylation (esterification) if unprotected. |

| Stability | Susceptible to |

The Critical Decision: Protection Strategy

The success of the synthesis largely depends on the building block chosen.

-

Scenario A (Recommended): Fmoc-Hnv(tBu)-OH . The tert-butyl ether protects the hydroxyl group, preventing side reactions.[3] The main challenge is steric hindrance.

-

Scenario B (Difficult): Fmoc-Hnv-OH . The free hydroxyl group is a nucleophile. If standard basic coupling conditions (e.g., HATU/DIEA) are used, the activated amino acid will esterify onto the side chain of the Hnv residue, causing chain branching or termination.

Decision Logic & Workflow

The following flowchart illustrates the decision-making process for selecting the correct protocol based on your available reagents.

Figure 1: Strategic decision tree for selecting the appropriate coupling protocol.

Protocol A: Protected Side Chain (Fmoc-Hnv(tBu)-OH)

Applicability: Standard automated synthesizers (CEM Liberty Blue, Biotage Initiator+, etc.). Core Strategy: Overcome steric hindrance using heat and aggressive coupling.

Reagent Preparation

-

Activator: 1.0 M DIC (Diisopropylcarbodiimide) in DMF.

-

Base/Additive: 1.0 M Oxyma Pure in DMF.

-

Why: Oxyma/DIC is superior to HBTU/DIEA for preventing racemization in cysteine and

-branched residues [1].

-

-

Deprotection: 20% Piperidine in DMF + 0.1 M Oxyma Pure .

-

Why: The addition of Oxyma suppresses aspartimide formation and racemization of sensitive residues during the deprotection step [2].

-

Automated Cycle Settings

| Step | Operation | Reagent | Temp (°C) | Time (min) | Power (W)* | Note |

| 1 | Deprotection | 20% Pip/Oxyma | 75 | 3:00 | 30-60 | Standard removal. |

| 2 | Wash | DMF | RT | 4 x 30s | 0 | Thorough washing essential. |

| 3 | Coupling 1 | AA/DIC/Oxyma (5 eq) | 75 | 5:00 | 30 | High energy to drive steric coupling. |

| 4 | Coupling 2 | AA/DIC/Oxyma (5 eq) | 75 | 5:00 | 30 | Mandatory for Hnv. |

| 5 | Wash | DMF | RT | 4 x 30s | 0 | - |

*Power settings are approximate for CEM Liberty Blue; adjust for specific hardware.

Protocol B: Unprotected Side Chain (Fmoc-Hnv-OH)

Applicability: Automated synthesizers with "room temperature" capability or semi-automated workflows. Core Strategy: Prevent O-acylation by eliminating tertiary bases (DIEA/NMM) and avoiding high heat.

The O-Acylation Mechanism

When a free hydroxyl group is present, the addition of a base like DIEA (common in HBTU/HATU couplings) increases the nucleophilicity of the hydroxyl oxygen. This leads to the incoming amino acid coupling to the side chain (ester bond) rather than the N-terminus (amide bond).

Modified Cycle Settings

-

Coupling Reagents: DIC / Oxyma Pure (1:1 ratio).

-

Strict Prohibition: Do NOT use HBTU, HATU, HCTU, or PyBOP, as these require DIEA/NMM.

-

-

Temperature: Room Temperature (25°C). Do not use Microwave.

-

Why: Heat promotes the esterification side reaction.

-

| Step | Operation | Reagent | Temp | Time | Note |

| 1 | Deprotection | 20% Pip/DMF | RT | 2 x 5 min | Standard. |

| 2 | Wash | DMF | RT | 5 x 1 min | - |

| 3 | Coupling 1 | AA/DIC/Oxyma (4 eq) | 25°C | 60 min | Slow, neutral pH coupling. |

| 4 | Coupling 2 | AA/DIC/Oxyma (4 eq) | 25°C | 60 min | Ensure completion. |

| 5 | Capping | Ac2O / Pyridine | RT | 10 min | Cap unreacted amines. |

Post-Synthesis Quality Control

Cleavage Cocktail

For both protocols, use a standard cleavage cocktail compatible with Methionine/Cysteine if present.

-

Cocktail: TFA (92.5%), TIS (2.5%), H2O (2.5%), DODT (2.5%).

-

Time: 2-3 hours at Room Temperature.

Analytical Validation

-

HPLC: Look for a "doublet" peak. If you see two peaks with the same mass very close together, racemization occurred.

-

Mass Spec:

-

Target Mass:

. -

Target + Amino Acid Mass: Indicates O-acylation (Protocol B failure) or incomplete deprotection.

-

Target - 18 Da: Indicates

-elimination (dehydration to a double bond), usually caused by excessive heating or harsh base treatment.

-

References

-

Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace HOBt. Chemistry – A European Journal. Link

-

CEM Corporation. CarboMAX™ - Enhanced Coupling at Elevated Temperatures. Application Note. Link

-

Iris Biotech. Guidelines for the Synthesis of Difficult Peptides. Knowledge Base. Link

-

Biotage. Peptide Synthesis User Guide: Handling Beta-Branched Amino Acids. Link

Diagram: Mechanism of Side Reactions (Graphviz)

Figure 2: Chemical pathways showing risks of using improper reagents with unprotected Hnv.

Sources

Application Note: Synthesis of Depsipeptides Incorporating Fmoc-2-Amino-3-Hydroxypentanoic Acid (Fmoc-Hnv-OH)

Abstract

Depsipeptides, characterized by the substitution of an amide bond with an ester linkage, exhibit unique pharmacokinetic profiles, including enhanced proteolytic stability and membrane permeability. This guide details the solid-phase synthesis (SPPS) of depsipeptides utilizing Fmoc-2-amino-3-hydroxypentanoic acid (Fmoc-Hydroxynorvaline, Fmoc-Hnv-OH). This non-canonical amino acid serves as a critical "switch" point, providing the secondary hydroxyl group necessary for backbone esterification. This protocol addresses the primary challenges: efficient on-resin esterification, suppression of racemization, and prevention of diketopiperazine (DKP) formation during Fmoc deprotection.

Strategic Planning & Chemical Logic

The Building Block: Fmoc-Hnv-OH

Fmoc-2-amino-3-hydroxypentanoic acid is a structural analogue of Threonine/Allothreonine but possesses an ethyl side chain. Its secondary hydroxyl group is sterically hindered, making quantitative acylation (ester bond formation) more challenging than standard amide coupling.

-

Role: Acts as the nucleophile for the ester linkage.

-

Stereochemistry: The biological activity often depends on the specific stereoisomer (2S,3R or 2S,3S). Ensure the starting material matches the target design.

The Critical Step: On-Resin Esterification

Unlike amide bond formation, esterification on a solid support requires activation of the incoming carboxylic acid in the presence of a catalyst to overcome the poor nucleophilicity of the resin-bound hydroxyl group.

-

Reagent Choice: The DIC/DMAP (Diisopropylcarbodiimide / 4-Dimethylaminopyridine) method is the industry standard for this transformation.

-

Risk: High concentrations of DMAP can lead to racemization of the incoming Fmoc-amino acid (via the formation of an oxazolone intermediate).

-